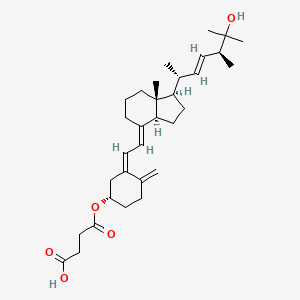
25-Hydroxyvitamin D2 3-Hemisuccinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
25-Hydroxyvitamin D2 3-Hemisuccinate is a derivative of 25-Hydroxyvitamin D2, a form of vitamin D that is metabolized in the liver. This compound is often used in scientific research to study the effects and metabolism of vitamin D in the body. It plays a crucial role in calcium homeostasis and bone health.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 25-Hydroxyvitamin D2 3-Hemisuccinate typically involves the esterification of 25-Hydroxyvitamin D2 with succinic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as chromatography to remove any impurities.
化学反应分析
Types of Reactions
25-Hydroxyvitamin D2 3-Hemisuccinate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone or aldehyde.
Reduction: This reaction can reduce the ester group to an alcohol.
Substitution: This reaction can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
25-Hydroxyvitamin D2 3-Hemisuccinate is widely used in scientific research, including:
Chemistry: Studying the chemical properties and reactions of vitamin D derivatives.
Biology: Investigating the role of vitamin D in cellular processes and metabolism.
Medicine: Researching the effects of vitamin D on bone health, calcium homeostasis, and potential therapeutic applications.
Industry: Used in the development of vitamin D supplements and fortified foods.
作用机制
25-Hydroxyvitamin D2 3-Hemisuccinate exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene transcription. Upon binding, the VDR forms a complex with the retinoid X receptor (RXR), which then binds to vitamin D response elements (VDREs) in the DNA. This binding regulates the expression of genes involved in calcium and phosphate homeostasis, bone metabolism, and immune function.
相似化合物的比较
Similar Compounds
25-Hydroxyvitamin D2: The parent compound, which is also a form of vitamin D.
25-Hydroxyvitamin D3: Another form of vitamin D, derived from cholecalciferol.
1,25-Dihydroxyvitamin D2: The active form of vitamin D2, which has undergone further hydroxylation.
Uniqueness
25-Hydroxyvitamin D2 3-Hemisuccinate is unique due to its esterified form, which allows for different chemical properties and potential applications in research. Its ability to be used as a probe in studying vitamin D metabolism and its interactions with various receptors makes it a valuable tool in scientific research.
属性
分子式 |
C32H48O5 |
|---|---|
分子量 |
512.7 g/mol |
IUPAC 名称 |
4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid |
InChI |
InChI=1S/C32H48O5/c1-21-10-14-26(37-30(35)18-17-29(33)34)20-25(21)13-12-24-8-7-19-32(6)27(15-16-28(24)32)22(2)9-11-23(3)31(4,5)36/h9,11-13,22-23,26-28,36H,1,7-8,10,14-20H2,2-6H3,(H,33,34)/b11-9+,24-12+,25-13-/t22-,23+,26+,27-,28+,32-/m1/s1 |
InChI 键 |
WJFORELUFOSZHQ-OLCHGZDYSA-N |
手性 SMILES |
C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OC(=O)CCC(=O)O)C |
规范 SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC(=O)CCC(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



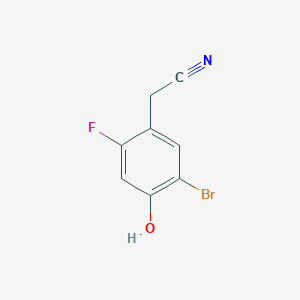
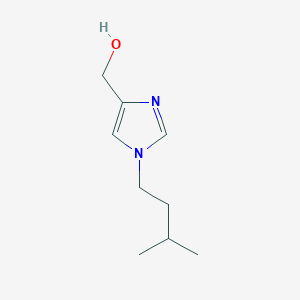
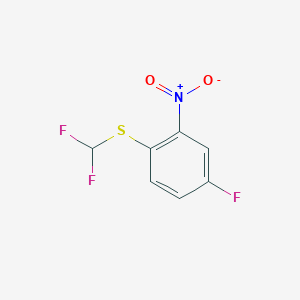
![methyl (1R,2R,3S,5S)-3-(2-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B13432832.png)
![(Z)-2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-N'-hydroxyacetimidamide](/img/structure/B13432840.png)
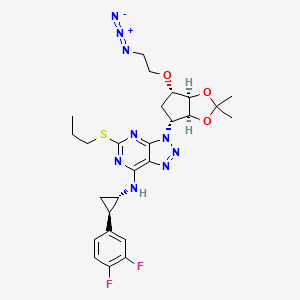
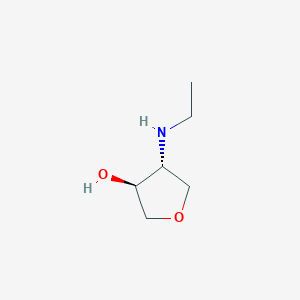
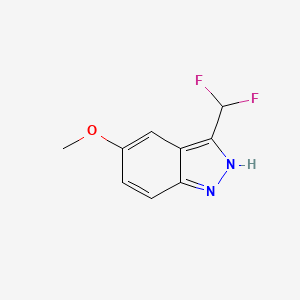
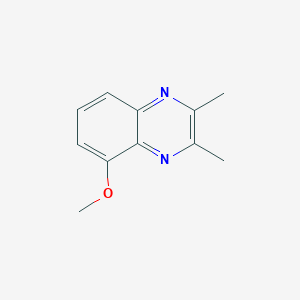
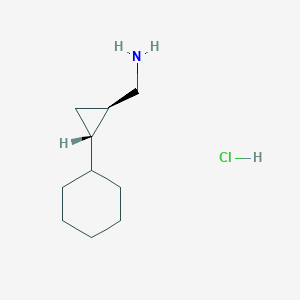

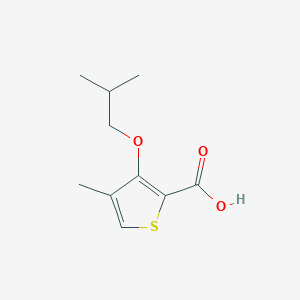
![9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13432884.png)
